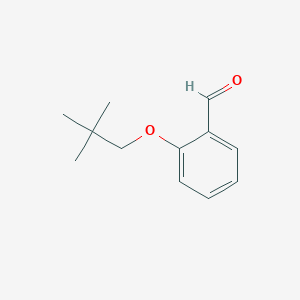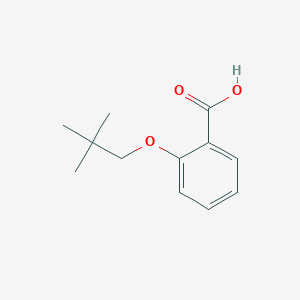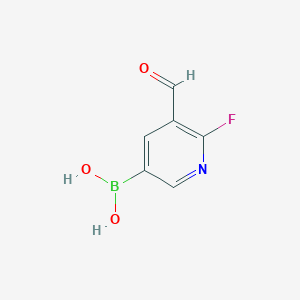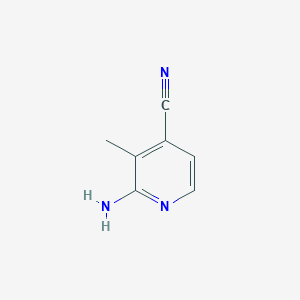![molecular formula C10H10N2O2 B8133931 2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B8133931.png)
2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a hydroxymethyl group at the second position and a methyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes. This reaction is typically carried out under moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions, which are economically and ecologically favorable, can be applied. These reactions allow for the efficient synthesis of complex structures from simple building blocks, featuring high atom economy and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antitumor, anti-inflammatory, and antioxidant activities.
Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in critical biological processes. For example, it may inhibit bacterial growth by targeting enzymes in the folate synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: A closely related compound with similar biological activities.
Pyrimido[4,5-d]pyrimidine: Another bicyclic system with significant biological relevance.
Uniqueness
2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-9-11-8(6-13)5-10(14)12(7)9/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXWKKUQYDGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (2S,4R)-2-({[(4-methylbenzene)sulfonyl]oxy}methyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate](/img/structure/B8133870.png)
![Dimethyl(3-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propyl)amine hydrochloride](/img/structure/B8133877.png)
![3-Amino-4H,5H,6H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B8133879.png)
![2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid](/img/structure/B8133904.png)

![4-Amino-N-[3-(3-aminopropanamido)propyl]butanamide](/img/structure/B8133911.png)




![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8133939.png)
